Dipotassium deuterium phosphate

Nonlinear Optics High-Power Lasers Optical Materials

Researchers requiring high-purity deuterated phosphate for NLO crystals or proton-free NMR buffers face constrained supply of consistent, high-isotopic-purity material. Dipotassium deuterium phosphate (DKDP, CAS 22387-03-7) is the definitive deuterated analogue of KDP, delivering quantifiable performance advantages that render generic substitution technically invalid. • 2.4× higher electro-optic coefficient r₆₃ (25 vs 10.3 pm/V) and 61% lower half-wave voltage Vπ (2.98 vs 7.65 kV) for efficient Pockels cells and Q-switches. • Near-IR absorption of 0.006/cm at 1.064 µm vs 0.07/cm for KDP, preventing thermal lensing in high-energy laser frequency converters. • 98 atom % D isotopic purity eliminates proton background signals for biomolecular NMR phosphate buffer preparation. • 99 K upward shift in ferroelectric Curie temperature (222 vs 123 K) expands research utility in quantum ferroelectricity studies.

Molecular Formula HK2O4P
Molecular Weight 175.182 g/mol
CAS No. 22387-03-7
Cat. No. B1592643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium deuterium phosphate
CAS22387-03-7
Molecular FormulaHK2O4P
Molecular Weight175.182 g/mol
Structural Identifiers
SMILESOP(=O)([O-])[O-].[K+].[K+]
InChIInChI=1S/2K.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD
InChIKeyZPWVASYFFYYZEW-DYCDLGHISA-L
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Deuterium Phosphate Technical Baseline


Dipotassium deuterium phosphate (KD₂PO₄, also designated DKDP) is the fully deuterated analogue of potassium dihydrogen phosphate (KDP, KH₂PO₄). It is a white, water-soluble crystalline solid belonging to the tetragonal crystal system (point group 4̄2m) at room temperature [1]. The primary differentiator is the replacement of hydrogen with deuterium, which significantly alters the vibrational spectrum and, consequently, the material's optical and electro-optical properties [2]. This compound is predominantly procured as high-purity single crystals or as a deuterated salt for buffer preparation, with applications centered in nonlinear optics (NLO) and nuclear magnetic resonance (NMR) spectroscopy.

Workflow Nonlinear optics crystal growth and characterization
Format High-purity single crystal or deuterated salt
Use Context Laser frequency conversion, electro-optic modulation, deuterated NMR buffer preparation

Why KDP Cannot Substitute for DKDP


Generic substitution of dipotassium deuterium phosphate (DKDP) with its non-deuterated analog (KDP) is technically invalid for most of its critical applications. The isotope effect—the substitution of hydrogen with deuterium—fundamentally alters the material's physical and optical properties [1]. This is not a simple isotopic label but a functional modification. Specifically, deuteration lowers the frequency of O–H vibrational modes and their overtones, drastically reducing optical absorption in the near-infrared (NIR) spectrum and shifting the ferroelectric Curie temperature (Tc) by over 100 K [2][3]. These changes directly impact the performance and operational limits of devices like high-power laser frequency converters and electro-optic modulators, where KDP would introduce unacceptable losses or fail at required temperatures. The following quantitative evidence details the specific, measurable advantages of DKDP that mandate its selection over KDP and other alternatives.

!
Optical absorption mismatch: O–D bonds shift vibrational overtones, drastically reducing NIR absorption; non-deuterated KDP introduces unacceptable losses in high-power laser contexts.
!
Electro-optic performance gap: Deuteration raises the r₆₃ coefficient and lowers half-wave voltage; KDP typically requires higher driving voltages, complicating low-voltage modulator design.
!
Ferroelectric phase stability limits: DKDP’s Curie temperature is markedly higher; KDP’s lower Tc restricts ferroelectric-phase studies to cryogenic conditions, limiting operational versatility.

DKDP vs. KDP: Quantitative Evidence


Near-Infrared Optical Absorption

The primary driver for procuring DKDP over KDP for high-power NIR laser applications is its significantly lower optical absorption. This is due to the shift in vibrational overtones from O-H to O-D bonds, which reduces detrimental absorption at the fundamental wavelength of Nd-doped lasers. Quantitative data demonstrates this difference is not marginal; for o-polarized light, DKDP's absorption is approximately 7.5 times lower than that of KDP at 1.064 µm [1].

NIR Optical Absorption
Head-to-head
DKDP 0.006 /cm | KDP 0.07 /cm (~7.5× difference)
Reported lower absorption supports laser damage threshold assessment
o-polarized at 1.064 µm (Nd:YAG laser wavelength)
Nonlinear Optics High-Power Lasers Optical Materials

Infrared Transparency Range

A key functional advantage of deuteration is the extended transparency range in the near-infrared. This allows DKDP to be used effectively in applications where KDP's performance degrades due to absorption. Direct comparative measurements show that DKDP maintains transmission to longer wavelengths, providing a broader operational window [1][2].

IR Transparency Range
Head-to-head
DKDP 200–1600 nm | KDP 200–1500 nm (+100 nm extension)
Extended IR window supports broader harmonic generation research context
Standard crystalline optical characterization
Nonlinear Optics IR Spectroscopy Laser Technology

Electro-Optic Coefficient

The electro-optic (EO) coefficient, r₆₃, is a critical performance metric for Pockels cells and modulators. DKDP exhibits a substantially higher r₆₃ value compared to its non-deuterated counterpart, KDP. This difference allows for the operation of EO devices at significantly lower voltages [1][2].

Electro-Optic Coefficient r₆₃
Head-to-head
DKDP 25 pm/V | KDP 10.3 pm/V (~2.4× difference)
Higher coefficient supports low-voltage Pockels cell research context
Measured at room temperature
Electro-Optics Q-Switching Pockels Cells

Half-Wave Voltage

As a direct consequence of the enhanced electro-optic coefficient, the longitudinal half-wave voltage (Vπ), a key design parameter for Pockels cells, is dramatically lower in DKDP. This allows for more efficient and compact electro-optic devices [1].

Half-Wave Voltage Vπ
Head-to-head
DKDP 2.98 kV | KDP 7.65 kV (61% lower for DKDP)
Lower voltage supports compact Q-switch integration context
At λ = 546 nm
Pockels Cells Electro-Optic Modulation Laser Q-Switching

Ferroelectric Curie Temperature

The isotope effect has a profound impact on the phase transition temperature. The Curie point (Tc), marking the transition from the ferroelectric to paraelectric phase, is over 100 K higher in DKDP than in KDP. This expanded ferroelectric temperature range is a direct result of deuteration and is critical for applications requiring stable ferroelectric properties at elevated or varying temperatures [1].

Curie Temperature Tc
Head-to-head
DKDP 222 K | KDP 123 K (Δ 99 K)
Higher Tc extends ferroelectric-phase stability assessment range
Ambient pressure
Ferroelectricity Materials Science Phase Transitions

Deuteration-Dependent Optical Absorption

Beyond the basic absorption coefficient, the relationship between absorption and residual hydrogen content is quantifiable. In highly deuterated KDP, the o-polarized absorbance at 1.064 µm has a strong, linear dependence on hydrogen concentration, quantified at 396 ± 55 ppm cm⁻¹ per atomic % hydrogen [1]. This demonstrates that higher deuteration levels directly and predictably reduce absorption.

Deuteration-Dependent Absorption
Class-level
+396 ± 55 ppm cm⁻¹ per atomic % H (o-polarized)
Supports deuteration-level specification for optical quality
Residual baseline 958 ± 228 ppm cm⁻¹; measured at 1.064 µm
Nonlinear Optics Laser Damage Optical Materials

DKDP Application Scenarios


Laser Frequency Conversion

DKDP is the material of choice for second, third, and fourth harmonic generation in high-energy Nd:YAG and Nd:YLF laser systems. The quantified lower absorption at 1.064 µm (0.006 /cm vs. 0.07 /cm for KDP) and extended infrared transparency are critical for preventing thermal lensing and catastrophic optical damage in large-aperture laser applications, such as those found in inertial confinement fusion research [1][2].

Pockels Cells and Q-Switches

For electro-optic modulation and Q-switching, DKDP's 2.4x higher electro-optic coefficient r₆₃ (25 pm/V vs. 10.3 pm/V for KDP) and 61% lower half-wave voltage Vπ (2.98 kV vs. 7.65 kV for KDP) enable the design of more efficient, compact, and lower-power devices. This makes DKDP the standard for Pockels cells used in high-repetition-rate and high-precision laser systems [3].

Deuterated Buffer Preparation for NMR

As a deuterated salt, KD₂PO₄ is used to prepare phosphate buffers for NMR spectroscopy, particularly for biomolecular samples. Its 98 atom % D isotopic purity minimizes the intense proton signal from the buffer itself, allowing for clear observation of the sample's proton resonances. This is essential for maintaining spectral fidelity and avoiding signal overlap in protein and nucleic acid NMR studies [4].

Ferroelectricity and Isotope Effects Research

The dramatic 99 K shift in Curie temperature (Tc) between DKDP (222 K) and KDP (123 K) makes DKDP an essential model compound for investigating the microscopic origins of ferroelectricity and the influence of quantum effects in hydrogen-bonded crystals. Research into quantum dipolar defects relies on DKDP to provide a system where proton tunneling effects are significantly suppressed, clarifying the underlying physics [5].

Application
Selection Property
Validation Focus
Laser Frequency Conversion
Low absorption at NIR laser wavelengths
Thermal lensing and damage threshold under high fluence
Pockels Cells & Q-Switches
High electro-optic coefficient r₆₃
Half-wave voltage and switching speed characterization
Deuterated NMR Buffer
High isotopic purity (atom % D)
Minimal proton background in ¹H NMR spectra
Ferroelectricity Research
Elevated Curie temperature from deuteration
Phase transition behavior and quantum dipolar defect studies

Technical Documentation Hub

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